molecular formula C20H21BrN6O2 B12037195 (1E,2Z)-2-Bromo-3-phenyl-2-propenal [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

(1E,2Z)-2-Bromo-3-phenyl-2-propenal [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12037195
M. Wt: 457.3 g/mol
InChI Key: NXACGKDNDIIDGR-QLRDGPKKSA-N
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Description

The compound (1E,2Z)-2-Bromo-3-phenyl-2-propenal [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic molecule characterized by its unique structural features. It contains a brominated propenal moiety and a purinyl hydrazone group, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2Z)-2-Bromo-3-phenyl-2-propenal [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves multi-step organic reactions. One common approach starts with the bromination of 3-phenyl-2-propenal, followed by the formation of the hydrazone derivative through a condensation reaction with 1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the brominated propenal moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propenal moiety, converting it to an alcohol.

    Substitution: The bromine atom in the propenal moiety can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s hydrazone moiety is of interest due to its potential biological activity. Hydrazones are known to exhibit various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (1E,2Z)-2-Bromo-3-phenyl-2-propenal [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated propenal moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The purinyl hydrazone group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E,2Z)-2-Bromo-3-phenyl-2-propenal hydrazone: Lacks the purinyl group, making it less complex but still reactive.

    1,3-Dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazone:

Uniqueness

The uniqueness of (1E,2Z)-2-Bromo-3-phenyl-2-propenal [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone lies in its combination of a brominated propenal moiety and a purinyl hydrazone group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H21BrN6O2

Molecular Weight

457.3 g/mol

IUPAC Name

8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

InChI

InChI=1S/C20H21BrN6O2/c1-13(2)12-27-16-17(25(3)20(29)26(4)18(16)28)23-19(27)24-22-11-15(21)10-14-8-6-5-7-9-14/h5-11H,1,12H2,2-4H3,(H,23,24)/b15-10-,22-11+

InChI Key

NXACGKDNDIIDGR-QLRDGPKKSA-N

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C(=C/C3=CC=CC=C3)/Br)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC(=CC3=CC=CC=C3)Br)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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